Tetraallyltin

Catalog No.
S794207
CAS No.
7393-43-3
M.F
C12H20Sn
M. Wt
283 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraallyltin

CAS Number

7393-43-3

Product Name

Tetraallyltin

IUPAC Name

tetrakis(prop-2-enyl)stannane

Molecular Formula

C12H20Sn

Molecular Weight

283 g/mol

InChI

InChI=1S/4C3H5.Sn/c4*1-3-2;/h4*3H,1-2H2;

InChI Key

XJPKDRJZNZMJQM-UHFFFAOYSA-N

SMILES

C=CC[Sn](CC=C)(CC=C)CC=C

Canonical SMILES

C=CC[Sn](CC=C)(CC=C)CC=C

The exact mass of the compound Tetraallyltin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraallyltin (CAS: 7393-43-3) is a tetraorganotin compound that serves two primary roles in research and industry: as a source of nucleophilic allyl groups for C-C bond formation and as a volatile, single-source precursor for the synthesis of tin-containing materials like tin oxides and sulfides. Unlike highly reactive Grignard or organolithium reagents, Tetraallyltin offers moderate reactivity, good solubility in organic solvents, and relative stability, making it a practical choice for multi-step synthesis and materials deposition processes where controlled reactivity and handling are critical.

Substituting Tetraallyltin with more common reagents like allylmagnesium bromide or allyltrimethylsilane often fails due to critical differences in reactivity, functional group tolerance, and process compatibility. Allylmagnesium bromide, a Grignard reagent, is highly reactive and basic, leading to poor chemoselectivity and incompatibility with sensitive functional groups like esters and ketones. Conversely, allyltrimethylsilane is significantly less reactive and often requires harsh Lewis acid activation, which can be detrimental to complex substrates. Tetraallyltin occupies a crucial middle ground, offering sufficient reactivity for efficient allylation under mild conditions (often with mild Lewis acid catalysis) while exhibiting superior tolerance for a wider range of functional groups, a key advantage in complex organic synthesis and polymer chemistry.

Enables Low-Temperature Deposition of High-Quality Tin Oxide (SnO2) Thin Films

Tetraallyltin is a validated precursor for Plasma Enhanced Atomic Layer Deposition (PEALD), enabling the growth of high-quality, near-stoichiometric SnO1.98 films at temperatures as low as 50 °C. This low-temperature processability is a significant advantage over other standard tin precursors, such as tetrakis(dimethylamino)tin, which require higher temperatures (e.g., 150 °C) for comparable growth rates. The resulting films exhibit excellent electrical properties, including a resistivity of 13.1 mΩ·cm and an electron mobility of 13.2 cm²/V·s, comparable to films grown at much higher temperatures with alternative precursors.

Evidence DimensionPEALD Substrate Temperature for Self-Limiting Growth
Target Compound Data50–150 °C
Comparator Or BaselineOther standard Sn precursors (e.g., tetrakis(dimethylamino)tin) often require >150 °C.
Quantified DifferenceEnables processing at least 100 °C lower than some common alternatives.
ConditionsPlasma Enhanced Atomic Layer Deposition (PEALD) of SnO2 thin films.

The lower deposition temperature allows for the fabrication of flexible electronics on temperature-sensitive polymer substrates, a key advantage for next-generation devices.

Exceptional Chemoselectivity in Carbonyl Allylation vs. Grignard Reagents

Tetraallyltin demonstrates superior chemoselectivity for aldehydes over ketones and other carbonyl compounds, a critical feature for synthesis involving complex molecules. In a direct competitive study, reaction with an equimolar mixture of benzaldehyde (an aldehyde) and acetophenone (a ketone) resulted in a 98% yield of the aldehyde-allylated product, with only a trace amount (<1%) of the ketone-allylated product. This is in stark contrast to highly reactive reagents like allylmagnesium bromide, which typically show poor selectivity between aldehydes and ketones. Furthermore, Tetraallyltin was shown to be completely unreactive towards esters and acid chlorides under the same conditions, highlighting its precise reactivity profile.

Evidence DimensionYield in Competitive Allylation (Aldehyde vs. Ketone)
Target Compound Data98% (aldehyde product), <1% (ketone product)
Comparator Or BaselineAllylmagnesium bromide (poor selectivity)
Quantified DifferenceOffers near-perfect selectivity for aldehydes over ketones.
ConditionsReaction with 1 equiv. Tetraallyltin, 4 equiv. total carbonyl (benzaldehyde and acetophenone), in 2N HCl/THF at 20 °C.

This high chemoselectivity allows for the targeted modification of aldehydes in the presence of other carbonyl groups without the need for protecting group strategies, simplifying synthesis and improving overall yield.

High Atom Economy: All Four Allyl Groups are Reactive

Unlike many other allylating agents where only one or two organic groups are transferred, Tetraallyltin can utilize all four of its allyl groups in allylation reactions. For example, in the allylation of benzaldehyde, one equivalent of Tetraallyltin reacts with four equivalents of the aldehyde to give a quantitative (100%) yield of the corresponding homoallylic alcohol. This high atom economy makes it a more efficient and less wasteful reagent compared to alternatives where stoichiometric amounts of metal-containing byproducts are generated per allyl group transferred.

Evidence DimensionReactive Groups per Molecule
Target Compound Data4
Comparator Or BaselineAllylmagnesium bromide (1), Triallylborane (3), Allyltrimethylsilane (1)
Quantified DifferenceDelivers up to 4x the reactive groups per mole compared to common Grignard or silane reagents.
ConditionsAllylation of aldehydes in acidic aqueous media.

Higher atom economy reduces waste and lowers the effective cost per allylation, making it a more sustainable and cost-effective choice for larger-scale synthesis.

Fabrication of Electronics on Flexible Polymer Substrates

The demonstrated ability to produce high-quality, conductive tin oxide films via PEALD at temperatures as low as 50 °C makes Tetraallyltin the right choice for coating temperature-sensitive substrates like PET or PEN, enabling the development of flexible transparent conductive oxides (TCOs) for displays and wearable electronics.

Late-Stage Functionalization of Complex Aldehydes

For the synthesis of complex natural products or active pharmaceutical ingredients, Tetraallyltin is a preferred reagent for introducing a homoallylic alcohol moiety. Its exceptional chemoselectivity allows for the allylation of a target aldehyde without affecting other ketone, ester, or acid chloride groups in the molecule, avoiding complex protection-deprotection sequences.

Cost-Effective, High-Throughput Synthesis of Homoallylic Alcohols

In process chemistry and scaled-up laboratory synthesis, the high atom economy of Tetraallyltin, where all four allyl groups are reactive, provides a significant advantage. This minimizes tin-containing waste and reduces the molar equivalents of reagent needed, making it a more economical and environmentally considerate choice for producing key building blocks.

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (66.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

7393-43-3

Dates

Last modified: 08-15-2023

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